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molecular formula C21H15NO3 B8549156 9-[(2-Methoxyphenyl)methylidene]-2-nitro-9H-fluorene CAS No. 190071-19-3

9-[(2-Methoxyphenyl)methylidene]-2-nitro-9H-fluorene

Cat. No. B8549156
M. Wt: 329.3 g/mol
InChI Key: LIVLGIRFBZKJEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09040567B2

Procedure details

To a solution of 2-nitrofluorene (1.05 g, 5 mmol) and 2-methoxybenzaldehyde (0.816 g, 6 mmol) in 20 mL of methanol was added KF—Al2O3 (0.75 g, 4.5 mmol). The resulting mixture was stirred at 72° C. After 6 hrs, TLC indicated that the starting material was gone. 40 mL of CH2Cl2 was added into the reaction mixture. The insoluble solid was filtrated, and the filtrate was concentrated under vacuum to give a yellow solid, which was recrystallized from alcohol and CH2Cl2 to give 1.2 g of CYD-1-70 as a yellow solid. 1H-NMR (600 MHz, CDCl3) δ 8.84 (s, 0.36H), 8.26 (m, 1.65H), 8.10 (m, 3.05H), 8.02 (s, 0.57H), 7.55 (m, 4H), 7.24 (m, 1.24H), 7.10 (m, 0.91H), 3.84 (s, 3H)
Quantity
1.05 g
Type
reactant
Reaction Step One
Quantity
0.816 g
Type
reactant
Reaction Step One
[Compound]
Name
KF Al2O3
Quantity
0.75 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:16]=[CH:15][C:14]2[C:13]3[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=3)[CH2:7][C:6]=2[CH:5]=1)([O-:3])=[O:2].[CH3:17][O:18][C:19]1[CH:26]=[CH:25][CH:24]=[CH:23][C:20]=1[CH:21]=O.C(Cl)Cl>CO>[CH3:17][O:18][C:19]1[CH:26]=[CH:25][CH:24]=[CH:23][C:20]=1[CH:21]=[C:7]1[C:6]2[CH:5]=[C:4]([N+:1]([O-:3])=[O:2])[CH:16]=[CH:15][C:14]=2[C:13]2[C:8]1=[CH:9][CH:10]=[CH:11][CH:12]=2

Inputs

Step One
Name
Quantity
1.05 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=2CC3=CC=CC=C3C2C=C1
Name
Quantity
0.816 g
Type
reactant
Smiles
COC1=C(C=O)C=CC=C1
Name
KF Al2O3
Quantity
0.75 g
Type
reactant
Smiles
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
40 mL
Type
reactant
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
72 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at 72° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The insoluble solid was filtrated
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
to give a yellow solid, which
CUSTOM
Type
CUSTOM
Details
was recrystallized from alcohol and CH2Cl2
CUSTOM
Type
CUSTOM
Details
to give 1.2 g of CYD-1-70 as a yellow solid

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
Smiles
COC1=C(C=C2C3=CC=CC=C3C=3C=CC(=CC23)[N+](=O)[O-])C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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